

Application Notes & Protocols: HPLC Analysis of Ciwujianoside-B

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Compound of Interest		
Compound Name:	Ciwujianoside-B	
Cat. No.:	B15583015	Get Quote

These application notes provide a comprehensive guide for the quantitative analysis of **Ciwujianoside-B** in various sample matrices using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Ciwujianoside-B is a triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (formerly Acanthopanax senticosus).[1][2] It is of significant interest to the pharmaceutical industry due to its potential therapeutic effects. Accurate and precise quantification of **Ciwujianoside-B** is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines a validated HPLC method for the determination of **Ciwujianoside-B**.

Chemical Information:

Chemical Name: (2S,3R,4S,5S,6R)-6-(((((2R,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl (4aS,6aS,6bR,8aR,10S,12aR,12bR,14bS)-10-(((2S,3R,4S,5S)-4,5-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6a,6b,9,9,12a-pentamethyl-2-methylene-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylate[3]



CAS Number: 114902-16-8[3]

Molecular Formula: C₅₈H₉₂O₂₅[4]

Molecular Weight: 1189.3 g/mol [3]

Experimental Protocol: HPLC Quantification of Ciwujianoside-B

This protocol details the procedure for the quantitative analysis of **Ciwujianoside-B** using a reversed-phase HPLC method with UV detection.

2.1. Apparatus and Software

- HPLC system with a quaternary pump, in-line degasser, autosampler, and photodiode array (PDA) or UV detector.
- Chromatographic data station (e.g., Empower).
- Analytical balance.
- · Ultrasonic bath.
- Vortex mixer.
- Centrifuge.
- Syringe filters (0.45 μm).

2.2. Reagents and Materials

- Ciwujianoside-B reference standard (>98% purity).
- · Acetonitrile (HPLC grade).
- · Methanol (HPLC grade).
- Water (HPLC grade or ultrapure).



• Formic acid or Phosphoric acid (analytical grade).

2.3. Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A: Acetonitrile; B: 0.1% Formic Acid in Water
Gradient Elution	0-10 min: 30% A; 10-25 min: 30-60% A; 25-30 min: 60-90% A; 30-35 min: 90% A; 35-40 min: 30% A
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection	UV at 210 nm
Run Time	40 minutes

2.4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ciwujianoside-B** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 μ g/mL to 200 μ g/mL.

2.5. Preparation of Sample Solutions (from Plant Material)

- Extraction: Weigh 1.0 g of powdered plant material into a flask. Add 50 mL of 70% ethanol.
- Ultrasonic Extraction: Place the flask in an ultrasonic bath for 30 minutes.



- Filtration: Filter the extract through Whatman No. 1 filter paper.
- Evaporation: Evaporate the filtrate to dryness under reduced pressure.
- Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial before injection.

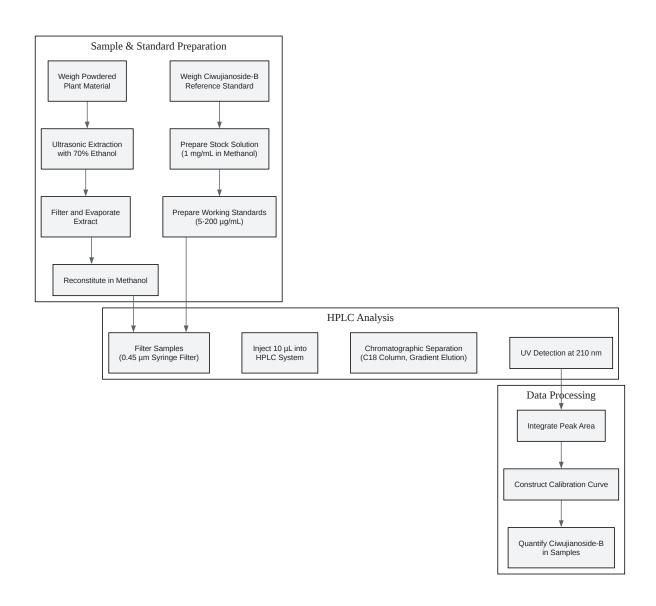
Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation Parameter	Result
Linearity (r²)	> 0.999
Concentration Range	5 - 200 μg/mL
Retention Time (tR)	Approximately 18.5 ± 0.2 min
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.5 μg/mL
Precision (RSD%)	Intra-day: < 1.5%; Inter-day: < 2.0%
Accuracy (Recovery %)	98.5% - 101.2%
Specificity	No interfering peaks from blank matrix

Diagrams

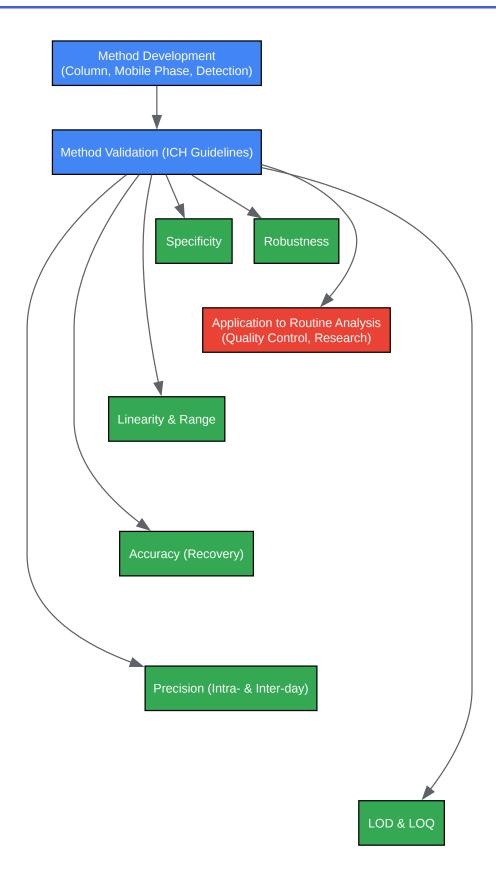




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Caption: Experimental workflow for the HPLC analysis of Ciwujianoside-B.





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